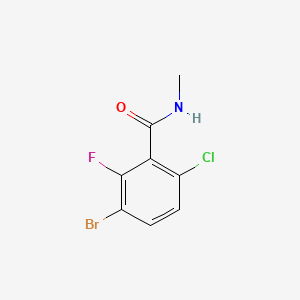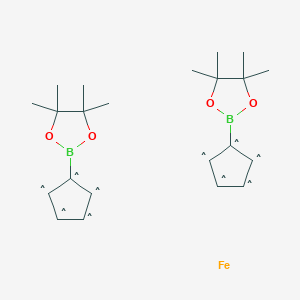
Yttrium aluminum oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium aluminum oxide is a compound that combines yttrium and aluminum with oxygen. It is known for its excellent thermal and chemical stability, making it a valuable material in various high-temperature and high-stress applications. This compound is often used in the form of yttrium aluminum garnet, which is a crystalline material with a wide range of industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yttrium aluminum oxide can be synthesized using several methods, including sol-gel processes, solid-state reactions, and microwave hybrid sintering. In the sol-gel method, metal alkoxides of yttrium and aluminum are used as precursors. These precursors undergo hydrolysis and condensation reactions to form a gel, which is then dried and calcined to produce this compound . Solid-state reactions involve mixing yttrium oxide and aluminum oxide powders, followed by high-temperature calcination to form the desired compound . Microwave hybrid sintering is another method where yttrium oxide nanoparticles are used as reinforcement in an aluminum matrix, and the mixture is subjected to microwave heating to achieve the desired phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This method involves mixing yttrium oxide and aluminum oxide powders in stoichiometric ratios and heating the mixture at temperatures above 1000°C. The high temperature facilitates the diffusion of ions and the formation of a homogeneous crystalline phase .
Analyse Chemischer Reaktionen
Types of Reactions: Yttrium aluminum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include metal alkoxides, nitrates, and chlorides. The reactions are typically carried out under controlled atmospheres to prevent unwanted side reactions. For example, the sol-gel process requires a controlled pH and temperature to ensure the formation of a stable gel .
Major Products Formed: The major products formed from the reactions involving this compound include yttrium aluminum garnet, yttrium aluminide, and various mixed oxides. These products have distinct properties and applications, depending on their composition and structure .
Wissenschaftliche Forschungsanwendungen
Yttrium aluminum oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a host material for various dopants. In biology and medicine, this compound nanoparticles are used for imaging and therapeutic purposes due to their biocompatibility and unique optical properties . In industry, this compound is used in the production of high-strength ceramics, laser materials, and optical fibers .
Wirkmechanismus
The mechanism of action of yttrium aluminum oxide depends on its specific application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In medical imaging, this compound nanoparticles interact with biological tissues, providing contrast for imaging techniques. The molecular targets and pathways involved in these processes vary depending on the specific application and the form of this compound used .
Vergleich Mit ähnlichen Verbindungen
Yttrium aluminum oxide is often compared with other similar compounds, such as yttrium aluminum garnet, yttrium aluminide, and mixed yttrium-aluminum oxides. These compounds share some properties but differ in their specific applications and performance characteristics. For example, yttrium aluminum garnet is widely used in laser applications due to its excellent optical properties, while yttrium aluminide is used in high-temperature structural materials .
List of Similar Compounds:- Yttrium aluminum garnet (YAG)
- Yttrium aluminide (Al₃Y)
- Mixed yttrium-aluminum oxides
This compound stands out due to its unique combination of thermal stability, chemical resistance, and versatility in various applications.
Eigenschaften
IUPAC Name |
oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Al.12O.3Y |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMSSWCUCPDVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5O12Y3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)



![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)




